molecular formula C23H23ClN6O3S B2881843 N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 872597-59-6

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No. B2881843
CAS RN: 872597-59-6
M. Wt: 498.99
InChI Key: SYQSCBGOZXVSOM-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C23H23ClN6O3S and its molecular weight is 498.99. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Compounds containing pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. For example, novel pyrazolopyrimidines derivatives were investigated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, indicating potential applications in cancer therapy. The structure-activity relationship (SAR) analysis suggests that the chemical features of these compounds, including the presence of specific functional groups and molecular frameworks similar to those in the query compound, could contribute to their biological activity (Rahmouni et al., 2016).

Antimicrobial and Anti-inflammatory Properties

Research into hybrid molecules containing penicillanic acid or cephalosporanic acid moieties demonstrates the exploration of novel compounds for their antimicrobial and anti-inflammatory activities. These studies reveal the potential of structurally complex compounds in addressing bacterial infections and inflammation, suggesting a possible area of application for the compound (Başoğlu et al., 2013).

Enzyme Inhibition

The synthesis and biological evaluation of certain thiazolidinones as antimicrobial agents offer insights into the role of complex compounds in enzyme inhibition, particularly against bacterial strains. This research avenue might be relevant for the compound , hinting at its potential application in developing new antimicrobial agents (Patel et al., 2012).

Molecular Docking and Drug Design

Further applications in scientific research involve molecular docking studies to predict the interaction of compounds with proteins or enzymes, aiding in drug design and development. For instance, compounds synthesized for targeting CDK4 protein via molecular docking studies provide a framework for understanding how complex molecules might interact with biological targets, offering a pathway for the development of novel therapeutics (Holam et al., 2022).

properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6O3S/c24-16-8-6-15(7-9-16)21(32)26-19-20(25)27-23(28-22(19)33)34-14-18(31)30-12-10-29(11-13-30)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,26,32)(H3,25,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQSCBGOZXVSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

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